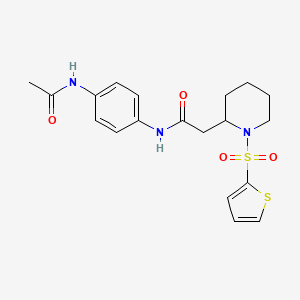

N-(4-acetamidophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Description

N-(4-acetamidophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic acetamide derivative characterized by a 4-acetamidophenyl group and a piperidine ring substituted with a thiophen-2-ylsulfonyl moiety. The piperidine ring provides conformational flexibility, while the thiophene sulfonyl group may enhance binding affinity through hydrogen bonding or π-π interactions .

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S2/c1-14(23)20-15-7-9-16(10-8-15)21-18(24)13-17-5-2-3-11-22(17)28(25,26)19-6-4-12-27-19/h4,6-10,12,17H,2-3,5,11,13H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEPDWYWVXXMIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Sulfonylation: The thiophene ring is introduced via a sulfonylation reaction, where thiophene-2-sulfonyl chloride reacts with the piperidine intermediate under basic conditions.

Acetamidation: The final step involves the acetamidation of the phenyl ring. This can be achieved by reacting 4-aminophenylacetic acid with acetic anhydride to form the acetamido group, which is then coupled with the sulfonylated piperidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of similar phenylacetamide derivatives. For instance, compounds with structural analogs have been synthesized and tested for their efficacy in animal models of epilepsy. The research indicates that modifications in the molecular structure significantly influence the anticonvulsant activity.

Case Study: Anticonvulsant Screening

A study evaluated various phenylacetamide derivatives, including those related to N-(4-acetamidophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results showed that certain derivatives exhibited protective effects against seizures, with specific compounds demonstrating higher efficacy than standard antiepileptic drugs like phenytoin.

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Phenytoin | 28.10 | >100 | >3.6 |

Antibacterial Activity

The compound also shows promise as an antibacterial agent. Research on related compounds indicates that derivatives containing thiophene and sulfonamide groups exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Testing

In a comparative study of antibacterial activities, several phenylacetamide derivatives were tested using the agar disc-diffusion method at a concentration of 1 mM. The results indicated that most compounds displayed varying degrees of inhibition against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | TBD |

| Related Compound A | E. coli | TBD |

| Related Compound B | P. mirabilis | TBD |

Synthetic Pathways

The synthesis of this compound involves several key steps:

- Formation of the Acetamido Group : The initial reaction typically involves acetic anhydride or acetyl chloride with an appropriate aniline derivative.

- Sulfonation : Introduction of the thiophene sulfonamide is achieved through sulfonation reactions.

- Piperidine Integration : The piperidine ring is formed via cyclization methods that involve nucleophilic substitution or condensation reactions.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it could modulate neurotransmitter systems in the brain, thereby affecting neurological function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Findings

Structural Features and Lipophilicity :

- The target compound’s thiophene sulfonyl group increases lipophilicity compared to analogs with piperazine (e.g., ) or pyrimidine (). This may improve membrane permeability but reduce aqueous solubility .

- Piperidine vs. Piperazine : The piperidine ring (one nitrogen) in the target compound is less basic than piperazine (two nitrogens), affecting protonation states under physiological conditions. Piperazine derivatives (e.g., ) may exhibit stronger hydrogen-bonding capacity .

Biological Activity: DFL20656 () demonstrates the role of heterocycles (imidazole) in receptor targeting, suggesting the target compound’s thiophene could similarly engage in sulfur-mediated interactions or π-stacking . U-48800 () highlights how chloro and dimethylamino substituents on acetamides can modulate opioid receptor binding, though the target compound’s thiophene sulfonyl group likely directs it toward non-opioid targets .

Synthetic and Crystallographic Insights :

- The synthesis of pyrimidinylsulfanyl acetamides () involves thioether formation, a strategy applicable to the target compound’s thiophene-sulfonyl linkage .

- SHELX programs () are widely used for crystallographic refinement of such compounds, ensuring accurate structural determination .

Pharmacokinetic Considerations :

- The 4-acetamidophenyl group in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., 4-fluorophenyl in ), which are prone to oxidative metabolism .

Biological Activity

N-(4-acetamidophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural features:

- Acetamidophenyl Group : Enhances solubility and may influence pharmacokinetics.

- Piperidine Ring : Known for its role in various biological activities, including analgesic and anti-inflammatory effects.

- Thiophene Sulfonyl Group : Potentially increases interaction with biological targets due to its unique electronic properties.

The molecular formula is with a molecular weight of approximately 348.42 g/mol.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The thiophene sulfonyl group may interact with specific enzymes, modulating their activity.

- Receptor Binding : The piperidine moiety enhances binding affinity to various receptors, potentially affecting neurotransmitter systems.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, particularly against gram-positive bacteria.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of related compounds. For instance, derivatives containing similar structural motifs have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL . This suggests that this compound may possess comparable or enhanced activity.

Anti-inflammatory Effects

Compounds with similar piperidine structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The mechanism often involves modulation of the NF-kB pathway, leading to reduced expression of inflammatory mediators.

Anticancer Potential

Research on related sulfonamide derivatives indicates promising anticancer activities, particularly through apoptosis induction in cancer cell lines. The unique structural elements of this compound may contribute to its ability to induce cell cycle arrest and promote apoptosis in tumor cells.

Case Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial efficacy of structurally similar compounds highlighted the importance of the thiophene sulfonyl group in enhancing antibacterial activity. Compounds were tested against a panel of pathogens, demonstrating significant bactericidal effects, which could be extrapolated to this compound .

Case Study 2: Anti-inflammatory Assessment

In a preclinical model, a derivative with a similar piperidine structure was shown to reduce inflammation markers in animal models of arthritis. This suggests that this compound may also exhibit beneficial anti-inflammatory effects .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.